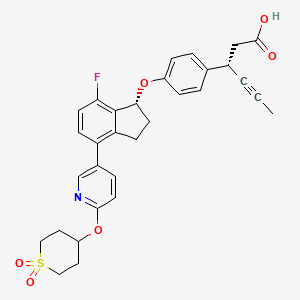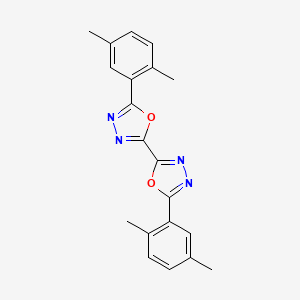
2,2'-Bis(2,5-dimethylphenyl)-5,5'-bi-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Bis(2,5-dimethylphenyl)-5,5’-bi-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic electronics. The unique structure of 2,2’-Bis(2,5-dimethylphenyl)-5,5’-bi-1,3,4-oxadiazole imparts specific properties that make it valuable for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Bis(2,5-dimethylphenyl)-5,5’-bi-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,5-dimethylbenzohydrazide with an appropriate diacid chloride in the presence of a dehydrating agent. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of 2,2’-Bis(2,5-dimethylphenyl)-5,5’-bi-1,3,4-oxadiazole may involve large-scale batch or continuous processes. The choice of method depends on the desired purity and yield. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Bis(2,5-dimethylphenyl)-5,5’-bi-1,3,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nitrating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
2,2’-Bis(2,5-dimethylphenyl)-5,5’-bi-1,3,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of advanced materials, such as organic light-emitting diodes (OLEDs) and other electronic devices.
Mécanisme D'action
The mechanism of action of 2,2’-Bis(2,5-dimethylphenyl)-5,5’-bi-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. Detailed studies on its molecular targets and pathways are ongoing to fully understand its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bis(4-hydroxy-2,5-dimethylphenyl)propane: Known for its use in the production of polycarbonate plastics and epoxy resins.
2,2’-Bis(4-hydroxyphenyl)propane:
Uniqueness
2,2’-Bis(2,5-dimethylphenyl)-5,5’-bi-1,3,4-oxadiazole is unique due to its specific structural features, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications in materials science and pharmaceuticals, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C20H18N4O2 |
|---|---|
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
2-(2,5-dimethylphenyl)-5-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C20H18N4O2/c1-11-5-7-13(3)15(9-11)17-21-23-19(25-17)20-24-22-18(26-20)16-10-12(2)6-8-14(16)4/h5-10H,1-4H3 |
Clé InChI |
ISLWWEIYKTVPDB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)C3=NN=C(O3)C4=C(C=CC(=C4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


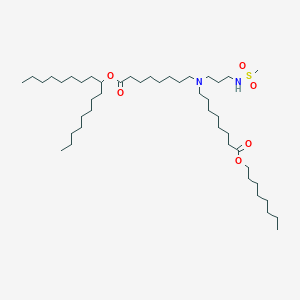
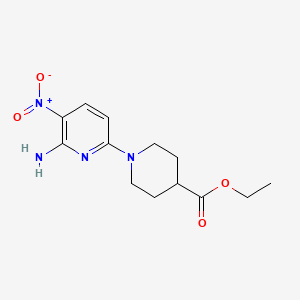
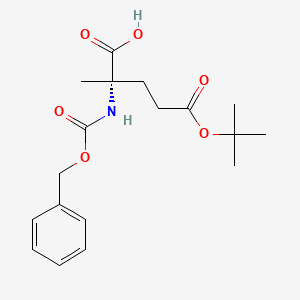
![3-[(Benzylsulfanyl)methyl]-6-(4-methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13366098.png)
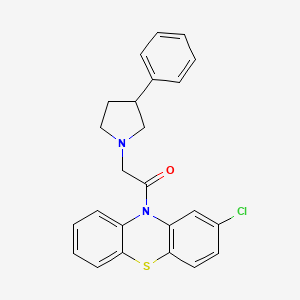
![(3S,4R)-4-[(3,4-dimethylphenyl)amino]oxolan-3-ol](/img/structure/B13366103.png)
![9-propyl-9H-[1,2,4]triazolo[4,3-a]benzimidazole-3-thiol](/img/structure/B13366108.png)

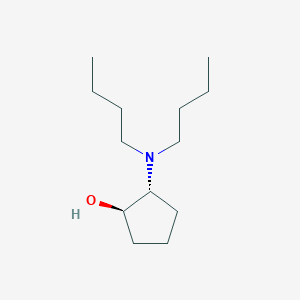

![2-{[(5-Chloro-2-methoxy-4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B13366132.png)
![{6-[2-(2-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl propyl sulfide](/img/structure/B13366142.png)
![methyl 3-[[(2-methyl-5-oxo-7-vinyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)methyl](2-phenylethyl)amino]acrylate](/img/structure/B13366156.png)
